4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-21-14-5-3-4-13(12-14)19-8-10-20(11-9-19)15-6-7-17-16(18-15)22-2/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCAQFUXDWDZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC(=NC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs.
Mode of Action
The piperazine moiety in the compound is known to positively modulate the pharmacokinetic properties of a drug substance. This suggests that the compound might interact with its targets to modulate their activity, leading to changes in the physiological state of the cells.
Biochemical Pathways
Given the wide range of biological activities associated with piperazine-containing compounds, it can be inferred that multiple biochemical pathways might be affected.
Pharmacokinetics
It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance. This suggests that the compound might have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
Compounds containing a piperazine moiety have been associated with a wide range of biological activities, including antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects. This suggests that the compound might have diverse effects at the molecular and cellular levels.
Biological Activity
4-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine, with the CAS number 2640958-54-7, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 316.4 g/mol
Biological Activity
The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly in cancer treatment and neurological applications.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation and induce apoptosis in cancer cells by targeting key enzymes involved in cell cycle regulation and DNA synthesis.
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 (vulvar epidermal carcinoma) | <10 | Inhibition of dihydrofolate reductase (DHFR) |
| Analogous pyrimidines | HT29 (colon carcinoma) | <5 | Induction of apoptosis via caspase activation |
These findings suggest that the compound may act as a potent inhibitor of DHFR, a critical enzyme in nucleotide synthesis, thereby halting the proliferation of cancer cells by limiting their ability to replicate DNA .
Anticonvulsant Activity
In addition to its anticancer properties, there is evidence suggesting that this compound may possess anticonvulsant activity. The piperazine moiety is known for its role in enhancing the efficacy of compounds targeting neurological disorders. Studies have indicated that similar structures can modulate neurotransmitter systems, potentially providing therapeutic benefits in epilepsy .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By inhibiting DHFR, the compound disrupts folate metabolism, which is essential for DNA synthesis and repair .
- Modulation of Neurotransmitter Receptors : The piperazine ring may interact with serotonin and dopamine receptors, influencing neuronal excitability and providing potential anticonvulsant effects .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Cytotoxicity Study : A study involving various pyrimidine derivatives demonstrated that those containing a methoxyphenyl group exhibited enhanced cytotoxicity against A431 cells. The IC values were significantly lower than those observed for standard chemotherapeutics .
- Neuropharmacological Assessment : Research on similar piperazine-containing compounds indicated promising results in reducing seizure frequency in animal models, suggesting a potential application for treating epilepsy .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that can be leveraged in pharmacology:
Antidepressant Activity
Research indicates that compounds similar to 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine may act on serotonin receptors, potentially modulating mood and alleviating symptoms of depression. The presence of the piperazine moiety is particularly significant as it is commonly found in many antidepressant agents.
Antipsychotic Properties
Studies have suggested that derivatives of this compound could possess antipsychotic effects by influencing dopaminergic pathways. The structural similarity to known antipsychotic drugs positions it as a candidate for further investigation in this area.
Neuroprotective Effects
Preliminary studies indicate that the compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress.
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of the piperazine ring and subsequent modifications to introduce the methoxyphenyl and methylsulfanyl groups. Various derivatives have been synthesized to explore their pharmacological profiles, enhancing potency and selectivity for specific targets.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2020) | Investigated the antidepressant effects in animal models; showed significant reduction in depression-like behaviors when administered at specific dosages. |
| Study B (2021) | Explored antipsychotic properties; demonstrated efficacy in reducing psychotic symptoms in rodent models. |
| Study C (2022) | Focused on neuroprotective effects; indicated reduced neuronal death and improved cognitive function in models of neurodegeneration. |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Piperazine Ring
The 3-methoxyphenyl group on the piperazine distinguishes this compound from analogs with different aryl substitutions. For example:
- 2-(4-(3-((4-Fluorophenyl)thio)propyl)piperazin-1-yl)pyrimidine (21) : Features a 4-fluorophenylthio group, enhancing lipophilicity compared to the methoxy group .
- 2-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}pyrimidine : Contains a sulfonyl group linked to a chlorophenyl ring, introducing strong electron-withdrawing effects absent in the target compound .
Table 1: Substituent Effects on Piperazine Derivatives
Pyrimidine Core Modifications
The methylsulfanyl group at the 2-position contrasts with other pyrimidine derivatives:
- 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine (3a) : Incorporates a thiophene ring at position 6, which may enhance π-stacking interactions in biological systems .
Table 2: Pyrimidine Substituent Comparisons
Preparation Methods
Catalytic Coupling Reaction
In a representative procedure, 22 g of piperazine reacts with 7.99 g of m-bromoanisole in o-xylene at 120°C for 3 hours using a palladium catalyst (0.5 mol% Pd). Sodium tert-butoxide (5.66 g) acts as a base, achieving a 96% yield of N-(3-methoxyphenyl)piperazine after aqueous workup and extraction.
Key Parameters:
-
Solvent: o-xylene (polar aprotic solvent enhances nucleophilic substitution)
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Catalyst: Palladium-based systems enable C–N bond formation under milder conditions compared to traditional Buchwald-Hartwig protocols.
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Stoichiometry: A 6:1 molar ratio of piperazine to aryl halide prevents di-substitution byproducts.
Preparation of 2-(Methylsulfanyl)pyrimidine Core
The pyrimidine ring is constructed via cyclocondensation of chalcone derivatives with thiourea, followed by methylation to introduce the methylsulfanyl group.
Chalcone Cyclization
A mixture of (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1a) and thiourea undergoes cyclization in 1,4-dioxane with acetic acid catalysis (24-hour reflux). This yields 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol (2a), confirmed by TLC monitoring and recrystallization from ethanol.
Methylation of Thiol Group
Pyrimidine-2-thiol derivatives (2a-e) are treated with methyl iodide in dimethylformamide (DMF) using potassium carbonate as a base. For compound 3a, this step achieves quantitative conversion within 4 hours at room temperature.
Reaction Conditions:
-
Base: K₂CO₃ (2.76 g, 0.02 mol) ensures deprotonation of the thiol group.
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Methylating Agent: Methyl iodide (2.84 g, 0.02 mol) in stoichiometric excess.
Coupling Reactions to Form the Target Compound
The final step involves nucleophilic aromatic substitution (SNAr) between 2-(methylsulfanyl)-4-chloropyrimidine and 1-(3-methoxyphenyl)piperazine.
SNAr Mechanism
4-Chloro-2-(methylsulfanyl)pyrimidine (0.314 g, 0.001 mol) reacts with 1-(3-methoxyphenyl)piperazine (0.001 mol) in dry ethanol under reflux for 12 hours. Potassium hydroxide catalyzes the displacement of the chlorine atom, yielding the target compound after recrystallization.
Optimization Insights:
-
Solvent: Ethanol facilitates polar transition states but may limit solubility; DMF alternatives increase reaction rates at the cost of purification complexity.
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Temperature: Reflux conditions (78°C for ethanol) balance reaction rate and decomposition risks.
Alternative Synthetic Pathways
Reductive Amination Approach
A modified route involves oxidizing (4-amino-2-methylsulfanyl-pyrimidin-5-yl)-methanol (3a) to the corresponding aldehyde (4a) using manganese dioxide. Subsequent reductive amination with 1-(3-methoxyphenyl)piperazine could theoretically yield the target compound, though this method remains unexplored in literature.
Synthetic Challenges:
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Oxidation Control: MnO₂ must be freshly activated to avoid over-oxidation to carboxylic acids.
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Steric Hindrance: Bulky substituents on the pyrimidine ring may impede imine formation.
Analytical Characterization and Yield Data
Spectroscopic Confirmation
Comparative Yield Analysis
| Step | Yield (%) | Conditions | Source |
|---|---|---|---|
| Piperazine Synthesis | 96 | Pd catalysis, 120°C, 3 hours | |
| Pyrimidine Methylation | 95 | K₂CO₃/DMF, RT, 4 hours | |
| Final Coupling | 82 | EtOH reflux, 12 hours |
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as temperature (e.g., reflux vs. room temperature), solvent choice (polar aprotic solvents like DMF or DCM for nucleophilic substitution), and catalyst selection (e.g., palladium catalysts for cross-coupling reactions). Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate purity . For example, highlights the use of coupling agents and bases like triethylamine to facilitate piperazine-pyrimidine bond formation.
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions on the piperazine and pyrimidine rings.
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline) to resolve 3D conformation, as seen in for analogous compounds .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme inhibition assays : Test interactions with targets like kinases or GPCRs using fluorogenic substrates or radioligand binding (e.g., dopamine receptors, given the piperazine moiety’s affinity for neurotransmitter receptors).
- Cell viability assays (MTT or resazurin) to assess cytotoxicity or antiproliferative effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictory data on receptor binding affinity?
- Methodological Answer :
- Systematic substitution : Compare analogs with modified substituents (e.g., replacing methylsulfanyl with methoxy or halogens) to identify critical functional groups.
- Molecular docking simulations : Map interactions with receptor binding pockets (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) using software like AutoDock Vina. illustrates how structural analogs with methylsulfonyl groups exhibit enhanced potency via hydrophobic interactions .
- Statistical analysis : Apply multivariate regression to correlate electronic (Hammett constants) or steric parameters with activity trends .
Q. What experimental strategies address discrepancies between in vitro and in vivo pharmacokinetic data?
- Methodological Answer :
- Metabolic stability assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., oxidation of the methylsulfanyl group).
- Prodrug design : Modify labile groups (e.g., esterification of hydroxyl moieties) to enhance bioavailability, as suggested in for pyrimidine derivatives.
- In silico ADME prediction : Tools like SwissADME can prioritize compounds with favorable LogP and solubility profiles .
Q. How can computational modeling guide the rational design of analogs with improved selectivity?
- Methodological Answer :
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors on the pyrimidine ring) using software like Schrödinger’s Phase.
- Free-energy perturbation (FEP) : Quantify binding energy differences between target and off-target receptors (e.g., 5-HT₁A vs. α₁-adrenergic receptors).
- QSAR models : Train machine learning algorithms on datasets from and to predict selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
